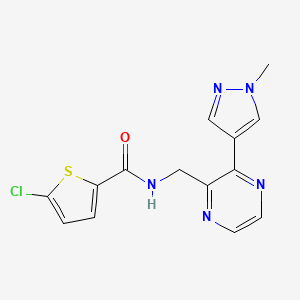
5-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials available and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it may be quite rigid. The electronegative atoms (such as nitrogen, oxygen, and chlorine) will create regions of high electron density, which could be involved in interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces between its molecules .Scientific Research Applications
Synthesis and Structural Features
Researchers have synthesized various thiophene-based pyrazole amides through different methodologies. For instance, Kanwal et al. (2022) explored the synthesis of functionalized thiophene-based pyrazole amides, examining their structural features via computational applications and evaluating their nonlinear optical properties. They achieved moderate to good yields, indicating the potential of these compounds in material science, particularly due to their promising nonlinear optical responses. This study underlines the significance of such compounds in developing materials with specific electronic and optical properties (Kanwal et al., 2022).
Antimycobacterial Activity
In the realm of antimicrobial research, Zítko et al. (2013) synthesized a series of 5-chloro-N-phenylpyrazine-2-carboxamides, demonstrating significant in vitro activity against Mycobacterium tuberculosis. Their work highlights the potential of these compounds in addressing tuberculosis, showcasing the versatility of the pyrazine and thiophene moieties in medicinal chemistry (Zítko et al., 2013).
Nonlinear Optical Properties
Ahmad et al. (2021) focused on the electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, synthesized via Suzuki cross-coupling reactions. Their findings on the compounds' reactivity parameters and NLO behavior underscore the importance of structural modifications to tailor the properties of such compounds for advanced optical applications (Ahmad et al., 2021).
Inhibitors of Photosynthetic Electron Transport
Vicentini et al. (2005) investigated pyrazole derivatives as inhibitors of photosynthetic electron transport, identifying compounds with inhibitory properties comparable to commercial herbicides. This suggests the potential application of thiophene-based pyrazole amides in developing new agrochemicals aimed at controlling unwanted plant growth through the inhibition of photosynthesis (Vicentini et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as 5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide, has been found to have potent antileishmanial and antimalarial activities . It targets Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The compound also acts against the Tobacco Mosaic Virus (TMV) .
Mode of Action
The compound interacts with its targets in a way that inhibits their activity. For instance, in the case of Leishmania aethiopica, the compound displayed superior antipromastigote activity . In the case of TMV, the compound acts against the virus with different in vivo and in vitro modes .
Biochemical Pathways
The compound affects the biochemical pathways of the targeted organisms, leading to their inhibition. In the case of Leishmania aethiopica and Plasmodium berghei, the compound disrupts the life cycle of the parasites, thereby inhibiting their growth and proliferation . For TMV, the compound interferes with the replication complexes of the virus, thus inhibiting virus movement .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of the targeted organisms. For instance, the compound displayed superior antipromastigote activity against Leishmania aethiopica, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound showed potent activity against TMV .
Safety and Hazards
Future Directions
The future research directions for this compound would depend on its current applications. For example, if it’s being studied as a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being used as a building block in chemical synthesis, future research might involve exploring new reactions or developing more efficient synthesis methods .
properties
IUPAC Name |
5-chloro-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-20-8-9(6-19-20)13-10(16-4-5-17-13)7-18-14(21)11-2-3-12(15)22-11/h2-6,8H,7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJAMOVWUZXKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
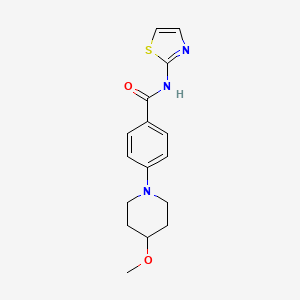
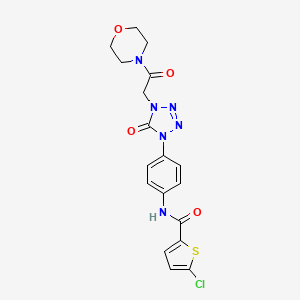
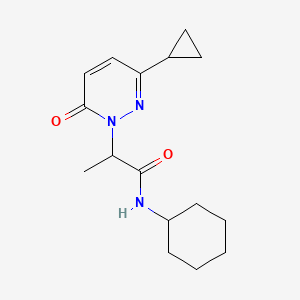
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
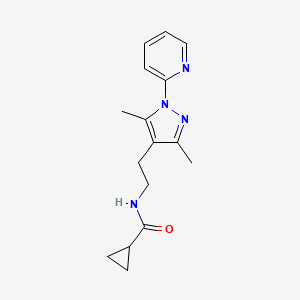

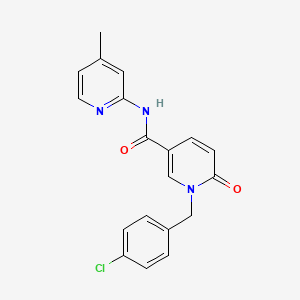
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
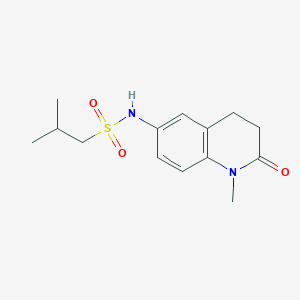
![2-(4-chlorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B3007992.png)
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B3007994.png)
